molecular formula C3H6F3NO3S B2986680 1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide CAS No. 40630-40-8

1,1,1-trifluoro-N-(2-hydroxyethyl)methanesulfonamide

Cat. No. B2986680
Key on ui cas rn: 40630-40-8
M. Wt: 193.14
InChI Key: ALZPKDUBPSBRMK-UHFFFAOYSA-N
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Patent
US06025457

Procedure details

In a mixed solvent prepared from 100 ml of water and 50 ml of acetone and containing 3.2 g of sodium hydroxide, 3.7 g of 2-aminoethanol was reacted with 12.5 g of trifluoromethanesulfonyl chloride at room temperature for 12 hours. The solvent was evaporated from the resultant reaction mixture by vacuum distillation. To the residue was added 50 ml of chloroform. The sodium chloride generated was removed by filtration. The resultant chloroform solution was distilled under vacuum to obtain 2-trifluoromethanesulfonamidoethanol. A 10 g portion was taken out of this reaction product and dissolved in 100 ml of acetone. Thereto was added dropwise 12.0 g of thionyl chloride over a period of 3 minutes. Subsequently, 10 ml of an aqueous solution containing 2.06 g of sodium hydroxide was added thereto dropwise to react the reactants at 55° C. for 12 hours. The solvent was removed from the resultant reaction mixture, and 100 ml of water was added to the residue. After this mixture was stirred, 100 ml of diethyl ether was added to conduct extraction.
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
O.[OH-].[Na+].[NH2:4][CH2:5][CH2:6][OH:7].[F:8][C:9]([F:15])([F:14])[S:10](Cl)(=[O:12])=[O:11]>CC(C)=O>[F:8][C:9]([F:15])([F:14])[S:10]([NH:4][CH2:5][CH2:6][OH:7])(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
3.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.7 g
Type
reactant
Smiles
NCCO
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
FC(S(=O)(=O)Cl)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated from the resultant
CUSTOM
Type
CUSTOM
Details
reaction mixture
DISTILLATION
Type
DISTILLATION
Details
by vacuum distillation
ADDITION
Type
ADDITION
Details
To the residue was added 50 ml of chloroform
CUSTOM
Type
CUSTOM
Details
The sodium chloride generated was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The resultant chloroform solution was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC(S(=O)(=O)NCCO)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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